3,3-dimethoxy-1-methylcyclobutan-1-amine

カタログ番号 B6238963

CAS番号:

1638763-32-2

分子量: 145.2

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

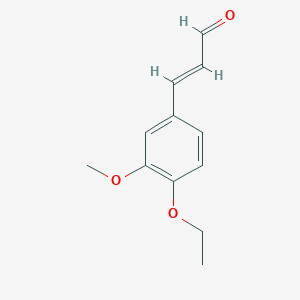

3,3-Dimethoxy-1-methylcyclobutan-1-amine is a chemical compound with the molecular formula C7H15NO2 . It is also known by its synonym, Cyclobutanamine .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with two methoxy groups (OCH3) at the 3rd carbon, a methyl group (CH3) and an amine group (NH2) at the 1st carbon .Physical And Chemical Properties Analysis

The molecular weight of this compound is 145.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用

Synthetic Methodologies and Intermediate Applications

- Synthetic Route Improvements : An efficient process for preparing a key intermediate of Ivabradine, which shares a structural resemblance with 3,3-dimethoxy-1-methylcyclobutan-1-amine, has been developed. This method is highlighted for its cost-efficiency, environmental friendliness, and scalability, making it suitable for large-scale production (Liu et al., 2014).

Medicinal Chemistry and Pharmacology

- Antineoplastic Agents : Research into the synthesis and biological evaluation of compounds structurally related to this compound has led to potential antineoplastic agents. These agents have shown high activity against various cancer cell lines, indicating the compound's relevance in cancer research (Pettit et al., 2003).

Chemistry of Ring Systems

- Ring Opening Reactions : Studies have explored the reactivity of cyclobutane moieties towards different nucleophiles, which is relevant to understanding the chemical behavior of compounds like this compound. These insights can aid in the development of new synthetic routes and derivatives (Sweidan et al., 2017).

Novel Compound Synthesis

- Transition State Synthons for Medicinal Chemistry : A protected α-aminocyclobutanone, structurally related to this compound, has been synthesized as a modular synthon. This provides convenient access to cyclobutanone-containing lead inhibitors, showcasing the compound's utility in the development of new therapeutic agents (Mohammad et al., 2020).

Photocatalysis Applications

- Visible Light Photocatalysis : Research into flavin derivatives, related to the structural motif of this compound, has unveiled new applications in visible light photocatalysis. This includes efficient cyclobutane ring formation via [2+2] cycloadditions, indicating the potential of such compounds in photocatalytic transformations (Mojr et al., 2015).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis of 3,3-dimethoxy-1-methylcyclobutan-1-amine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "3,3-dimethoxycyclobutanone", "methylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Reduction of 3,3-dimethoxycyclobutanone with sodium borohydride in methanol to yield 3,3-dimethoxycyclobutan-1-ol", "Step 2: Conversion of 3,3-dimethoxycyclobutan-1-ol to 3,3-dimethoxycyclobutan-1-one by oxidation with acetic acid and sodium hydroxide", "Step 3: Reaction of 3,3-dimethoxycyclobutan-1-one with methylamine in methanol to form 3,3-dimethoxy-1-methylcyclobutan-1-amine", "Step 4: Purification of the product by extraction with diethyl ether and drying over anhydrous sodium sulfate" ] } | |

CAS番号 |

1638763-32-2 |

分子式 |

C7H15NO2 |

分子量 |

145.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

methyl 2,5-dibromopyridine-4-carboxylate

1214378-73-0